
2-(1-(2-Methoxyphenyl)vinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-Methoxyphenyl)vinyl)phenol is an organic compound characterized by the presence of a phenol group and a vinyl group substituted with a methoxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Methoxyphenyl)vinyl)phenol typically involves the reaction of 2-methoxybenzaldehyde with phenol in the presence of a base. The reaction proceeds through a condensation mechanism, forming the vinyl linkage between the two aromatic rings. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(2-Methoxyphenyl)vinyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.
Substitution: Electrophilic substitution can be carried out using reagents such as bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Ethyl-substituted phenol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-(1-(2-Methoxyphenyl)vinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1-(2-Methoxyphenyl)vinyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, while the vinyl group can undergo addition reactions. These interactions can modulate biological pathways, leading to the observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Phenylvinyl)phenol: Lacks the methoxy group, which can influence its reactivity and biological activity.
2-(1-(4-Methoxyphenyl)vinyl)phenol: Similar structure but with the methoxy group in a different position, affecting its chemical properties.
Uniqueness
2-(1-(2-Methoxyphenyl)vinyl)phenol is unique due to the specific positioning of the methoxy group, which can significantly influence its reactivity and potential applications. This structural feature can enhance its ability to participate in specific chemical reactions and interact with biological targets.
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-[1-(2-methoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H14O2/c1-11(12-7-3-5-9-14(12)16)13-8-4-6-10-15(13)17-2/h3-10,16H,1H2,2H3 |
Clé InChI |
NMUSQVANCCDYHG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=C)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



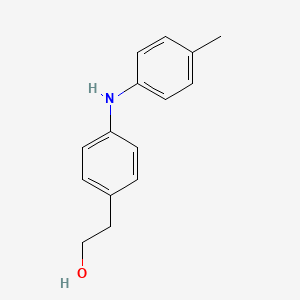
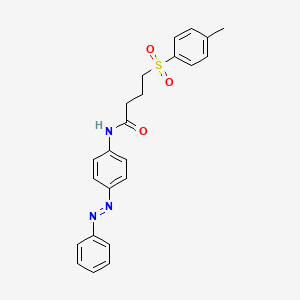
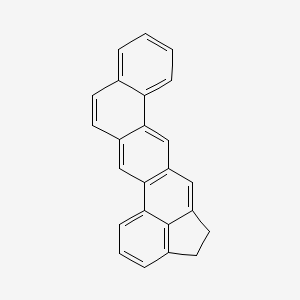

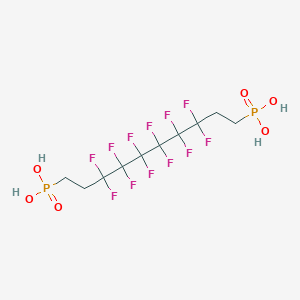
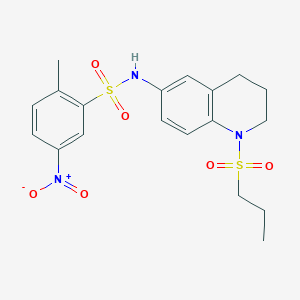


![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
![Ethyl {4-[bis(1-methyl-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B14132199.png)
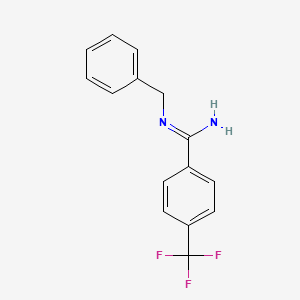
![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)
![Ethyl [(2-Bromophenyl)thio]acetate](/img/structure/B14132228.png)
